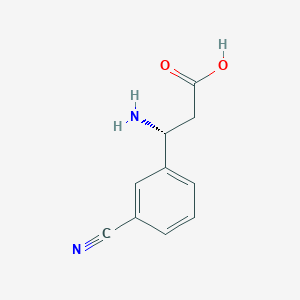

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid

Übersicht

Beschreibung

®-3-Amino-3-(3-cyanophenyl)propanoic acid is an organic compound with a chiral center, making it optically active. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis. The presence of both an amino group and a cyano group on the phenyl ring provides unique reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-(3-cyanophenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a chiral precursor. For instance, the use of chiral catalysts or chiral auxiliaries can help in obtaining the desired enantiomer with high enantiomeric excess.

Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-3-(3-cyanophenyl)propanoic acid may involve large-scale asymmetric hydrogenation or enzymatic resolution processes. These methods ensure the efficient and cost-effective production of the compound with the desired optical purity.

Types of Reactions:

Oxidation: The amino group in ®-3-Amino-3-(3-cyanophenyl)propanoic acid can undergo oxidation to form corresponding nitroso or nitro derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of the cyano group to an amine group.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-3-(3-cyanophenyl)propanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its chiral nature.

Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyano group can participate in dipole-dipole interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

(S)-3-Amino-3-(3-cyanophenyl)propanoic acid: The enantiomer of the compound, which may have different biological activities.

3-Amino-3-(4-cyanophenyl)propanoic acid: A positional isomer with the cyano group at the para position.

3-Amino-3-(3-cyanophenyl)butanoic acid: A homolog with an additional carbon in the side chain.

Uniqueness: ®-3-Amino-3-(3-cyanophenyl)propanoic acid is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or positional isomers. This specificity can be crucial in the development of enantioselective drugs and catalysts.

Biologische Aktivität

(R)-3-Amino-3-(3-cyanophenyl)propanoic acid, a chiral α-amino acid, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₁N₂O₂

- Molar Mass : 190.20 g/mol

- Chirality : The compound exists as two enantiomers: (R)- and (S)-. The (R)-isomer is less studied but is hypothesized to exhibit distinct biological properties compared to its (S)-counterpart.

The presence of both an amino group and a cyano group enhances the compound's reactivity and interaction with biological targets. The cyano group, in particular, plays a crucial role in enzyme inhibition and receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes.

- Dipole-Dipole Interactions : The cyano group can engage in dipole-dipole interactions, facilitating binding to polar residues in target proteins.

These interactions can modulate the activity of enzymes involved in various biochemical pathways, making this compound a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes crucial for various biological processes. For instance:

- HIV-1 Protease Inhibition : Similar compounds have shown potential in inhibiting HIV-1 protease, suggesting that (R)-isomer may have antiviral properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps:

- Starting Materials : Common precursors include phenylalanine derivatives.

- Reagents : Potassium permanganate for oxidation and palladium on carbon for reduction are frequently used.

- Yield Optimization : Industrial methods may further refine these steps to improve yield and purity.

The structure-activity relationship indicates that modifications to the cyano group or the phenyl ring can significantly impact biological activity. For instance, introducing additional substituents on the phenyl ring can enhance binding affinity and specificity towards target enzymes.

Case Study 1: HIV Protease Inhibition

In a study examining various amino acid derivatives, researchers found that compounds similar to this compound exhibited promising inhibition of HIV protease, indicating potential as antiviral agents.

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of various cyanophenylalanine derivatives, highlighting that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria . This suggests that this compound could be developed into a potent antimicrobial agent through structural modifications.

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUDIPCLABXNDE-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(CC(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@@H](CC(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375877 | |

| Record name | (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761396-82-1 | |

| Record name | (3R)-3-Amino-3-(3-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.